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Compound of Interest

Compound Name: 5-Bromo-2-ethynyl-3-fluoroaniline

CAS No.: 2470435-34-6

Cat. No.: B2907203

Get Quote

CAS Number: 2470435-34-6
Synonyms: 2-Ethynyl-3-fluoro-5-bromoaniline; 5-Bromo-3-fluoro-2-ethynylbenzenamine.

Executive Summary
5-Bromo-2-ethynyl-3-fluoroaniline is a high-value trisubstituted benzene scaffold used

primarily in medicinal chemistry. Its structural uniqueness lies in the dense functionalization

pattern: an electron-withdrawing fluorine atom adjacent to a reactive ethynyl group, with a

bromine handle available for further cross-coupling (e.g., Suzuki-Miyaura).

This compound serves as a "linchpin" intermediate. The ortho-ethynyl aniline motif is the

canonical precursor for indole synthesis (via Larock or Cacchi cyclization) and

cinnoline/quinazoline formation. The presence of the 3-fluoro substituent modulates the pKa

and metabolic stability of the resulting heterocycle, while the 5-bromo position allows for the

late-stage attachment of solubilizing tails or target-binding motifs common in BTK, EGFR, and

IDO1 inhibitors.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]

Property Data

CAS Number 2470435-34-6

Molecular Formula C₈H₅BrFN

Molecular Weight 214.04 g/mol

SMILES NC1=C(C#C)C(F)=CC(Br)=C1

Appearance Off-white to pale brown solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

Storage
2–8°C, inert atmosphere (Argon/Nitrogen), light-

sensitive

Stability
Unstable to strong acids (hydration of alkyne)

and oxidizers

Synthetic Methodology
The synthesis of 5-Bromo-2-ethynyl-3-fluoroaniline requires precise regiocontrol to install the

ethynyl group between the amine and fluorine substituents. Standard electrophilic halogenation

of 3-fluoroaniline typically favors the para-position (position 4), necessitating a Directed Ortho

Lithiation (DoL) strategy or a selective iodination approach to access the required 2-iodo

precursor.

Core Synthetic Pathway
The most robust route involves the construction of 2-iodo-3-fluoro-5-bromoaniline followed by a

selective Sonogashira coupling.

Step 1: Regioselective Iodination (The "Ortho-Ortho" Strategy)
Direct iodination of 3-fluoro-5-bromoaniline is difficult due to steric crowding at the C2 position.

A protection-lithiation sequence is recommended.
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Protection: React 3-fluoro-5-bromoaniline with Boc₂O to form the N-Boc derivative.

Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF. The bulky N-Boc group

and the fluorine atom typically direct lithiation to the C2 position (between the two directing

groups) via a chelated transition state, avoiding Br/Li exchange at C5 if temperature is strictly

controlled.

Quench: Add Iodine (I₂) to yield N-Boc-2-iodo-3-fluoro-5-bromoaniline.

Deprotection: Acidic cleavage (TFA/DCM) yields 2-iodo-3-fluoro-5-bromoaniline.

Step 2: Selective Sonogashira Coupling
The iodine atom at C2 is significantly more reactive towards oxidative addition by Palladium(0)

than the bromine at C5, allowing for chemoselective alkynylation.

Reagents: TMS-Acetylene (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3 equiv),

THF/DMF.

Conditions: Room temperature to 40°C under Argon.

Observation: Monitor by LCMS for the consumption of the iodo-precursor. Higher

temperatures may trigger coupling at the bromine position.

Step 3: Desilylation
Reagents: K₂CO₃ (2 equiv), Methanol/DCM.

Conditions: Room temperature, 1 hour.

Workup: Aqueous extraction and silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from the commercially available 3-fluoro-

5-bromoaniline to the target.
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Figure 1: Step-wise synthesis of 5-Bromo-2-ethynyl-3-fluoroaniline highlighting the critical

regioselective iodination step.

Applications in Drug Discovery
This compound is a "privileged structure" precursor.[1] The ortho-ethynyl aniline motif is the

gateway to 4-fluoro-6-bromoindole, a scaffold found in next-generation kinase inhibitors where

the fluorine atom blocks metabolic hotspots or improves potency via halogen bonding.

Mechanism: Indole Cyclization
The primary utility is the metal-catalyzed cyclization to form the indole core.

Reaction: 5-Bromo-2-ethynyl-3-fluoroaniline

4-Fluoro-6-bromoindole.

Catalyst: Gold(III) chloride (AuCl₃) or Copper(II) salts in ethanol/water.

Significance: This route provides the 4-fluoroindole isomer, which is difficult to access via

classic Fischer Indole Synthesis due to poor regioselectivity with meta-fluoroanilines.

Visualization: Indole Formation Pathway
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Figure 2: Mechanistic pathway for the conversion of the ethynyl aniline to the

pharmacologically active indole core.

Safety & Handling Protocols
As a halogenated aromatic amine with an alkyne functionality, strict safety protocols are

required.

Acute Toxicity: Likely harmful if swallowed or inhaled (H302, H332). Anilines are known

methemoglobin-forming agents; handle with extreme care.

Instability: The terminal alkyne is potentially reactive. Avoid contact with concentrated alkali

or transition metals (Cu, Ag) in the absence of ligands, as acetylides can be explosive.

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Disposal: Segregate as halogenated organic waste. Do not mix with oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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